molecular formula C24H26N2O7S B2731321 Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-93-9

Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No. B2731321
CAS RN: 477500-93-9
M. Wt: 486.54
InChI Key: TYTBXFHUZZUEDW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran ring, which is a type of heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular formula of this compound is C24H26N2O7S, and it has a molecular weight of 486.54. It contains a benzofuran ring, a common structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research on benzofuran derivatives often focuses on their synthesis and structural properties. For instance, the preparation and crystal structure analysis of various benzofuran compounds have been extensively studied. These studies reveal how modifications in the benzofuran scaffold, such as the introduction of different substituents, influence the molecular packing, hydrogen bonding, and π-π interactions within the crystal lattice (Choi, Seo, Son, & Lee, 2009; Choi, Seo, Son, & Lee, 2009). These studies contribute to our understanding of the chemical and physical properties of benzofuran derivatives, offering insights into their potential applications.

Novel Synthesis Methods

Innovative synthetic routes to benzofuran derivatives highlight their potential for producing complex molecules. For example, research has detailed the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a one-pot reaction that simplifies the production of these compounds (Gao, Liu, Jiang, & Li, 2011). Such methodologies not only expand the chemical toolbox available to researchers but also open new avenues for the design and development of novel compounds with enhanced properties.

Applications in Material Science

The structural and functional diversity of benzofuran derivatives positions them as candidates for various applications, including material science. Studies have explored the synthesis and characterization of metal-organic frameworks (MOFs) incorporating benzofuran-linked ligands, highlighting their potential for gas storage, catalysis, and sensing applications (Sun et al., 2012). The ability to tailor the properties of these materials through chemical modification underscores the versatility and utility of benzofuran derivatives in advanced material design.

Future Directions

Benzofuran compounds, to which this compound belongs, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the biological activities of this specific compound and its potential applications as a drug.

properties

IUPAC Name

ethyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-4-31-24(28)22-21(19-7-5-6-8-20(19)33-22)25-23(27)17-9-11-18(12-10-17)34(29,30)26-13-15(2)32-16(3)14-26/h5-12,15-16H,4,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTBXFHUZZUEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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